4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure, which is a five-membered lactam ring. . The presence of the dimethylsulfamoyl and fluorophenyl groups enhances its chemical properties, making it a valuable scaffold for the development of biologically active molecules.
Preparation Methods
The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with dimethylsulfamoyl chloride to form the intermediate 4-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then subjected to cyclization with a suitable reagent, such as phosgene or triphosgene, to form the pyrrolidin-2-one ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidin-2-one core structure and exhibit similar chemical properties and biological activities.
Fluorophenyl compounds: Compounds containing the fluorophenyl group often display enhanced stability and bioactivity, making them valuable in drug discovery.
Sulfonamide derivatives: The presence of the sulfonamide group in these compounds contributes to their ability to interact with biological targets and modulate their activity.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c1-15(2)20(18,19)14-10-7-12(17)16(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCKDROWZQHXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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